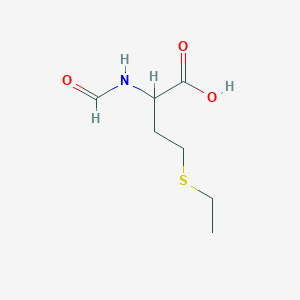
5-nitro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C8H8N2O3. It is characterized by a benzoxazine ring structure with a nitro group at the 5-position.
Mechanism of Action
Target of Action
Benzoxazines, a class of compounds to which this molecule belongs, have been reported to interact with the a1 adenosine receptor
Mode of Action
Benzoxazines are known to exhibit a variety of pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . The specific interactions between 5-nitro-3,4-dihydro-2H-1,4-benzoxazine and its targets that lead to these effects are currently unknown and warrant further investigation.
Biochemical Pathways
Benzoxazines have been reported to inhibit human topoisomerase i , suggesting that they may affect DNA replication and transcription pathways. More research is needed to elucidate the specific pathways impacted by this compound.
Result of Action
Benzoxazines have been reported to exhibit a broad spectrum of activity with minimum growth inhibition concentration (mic) values between 625–100 μg/ml , indicating their potential as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves a multi-step process. One common method starts with the reaction of an amine with formaldehyde to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative under acidic conditions to form the benzoxazine ring . The nitro group is introduced through nitration of the benzoxazine ring using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-nitro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoxazine ring can be oxidized to form oxo-derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 5-amino-3,4-dihydro-2H-1,4-benzoxazine.
Oxidation: this compound oxo-derivatives.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
5-nitro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential anticancer properties, particularly in the development of novel chemotherapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its thermal stability and unique chemical properties
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-1,4-benzoxazine
- 5-amino-3,4-dihydro-2H-1,4-benzoxazine
- 5-chloro-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
5-nitro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMLNKRYGKJRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568096 | |
| Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137469-90-0 | |
| Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
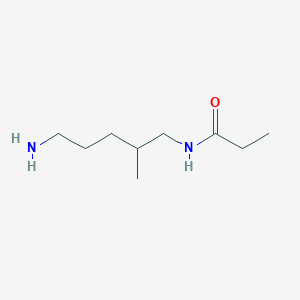
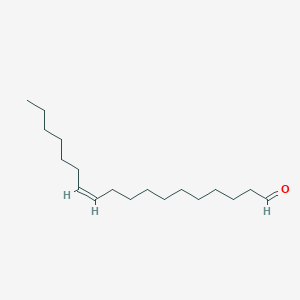
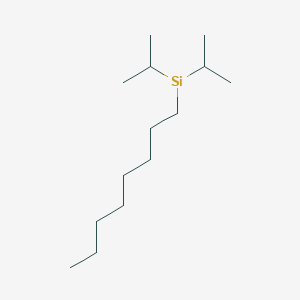
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
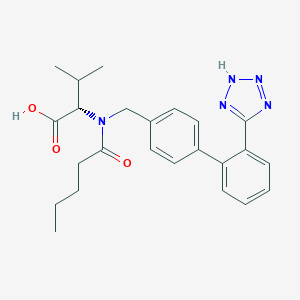
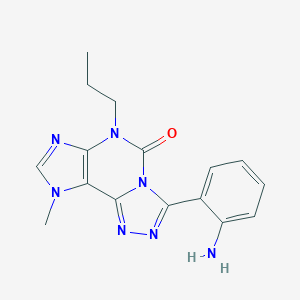
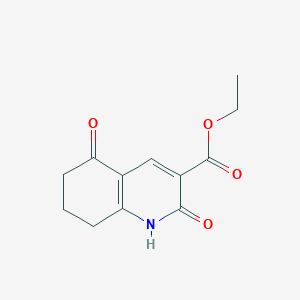


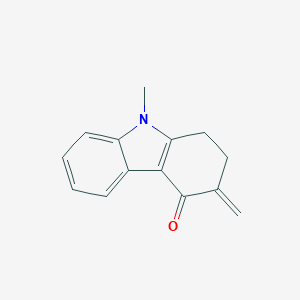
![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)

